molecular formula C12H21N3 B13412286 Terazoline

Terazoline

Cat. No.: B13412286
M. Wt: 207.32 g/mol
InChI Key: OMCPANGXRFAESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terazoline is a compound used primarily in the treatment of benign prostatic hyperplasia and hypertension. It is a quinazoline derivative and functions as an alpha-1 adrenergic antagonist. This compound works by relaxing smooth muscles in blood vessels and the prostate, thereby lowering blood pressure and improving urinary flow .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of terazoline typically involves the reaction of piperazine with 2-furoyl chloride, followed by catalytic hydrogenation of the furan ring. This intermediate is then heated in the presence of 2-chloro-6,7-dimethoxyquinazolin-4-amine to undergo direct alkylation, resulting in this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the separation and estimation of this compound in pharmaceutical dosage forms .

Chemical Reactions Analysis

Types of Reactions

Terazoline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different quinazoline derivatives.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the quinazoline ring, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenated quinazoline derivatives are often used as starting materials for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, amine derivatives, and substituted quinazolines, each with potential therapeutic applications .

Scientific Research Applications

Terazoline has a wide range of scientific research applications:

Mechanism of Action

Terazoline exerts its effects by selectively blocking alpha-1 adrenergic receptors. This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate, leading to lowered blood pressure and improved urinary flow. The molecular targets include alpha-1 adrenergic receptors, and the pathways involved are primarily related to adrenergic signaling .

Comparison with Similar Compounds

Similar Compounds

    Tamsulosin: Another alpha-1 adrenergic antagonist used for similar indications but with a different side effect profile.

    Doxazosin: Similar in function but with a longer half-life and different pharmacokinetic properties.

    Finasteride: Used for benign prostatic hyperplasia but works by inhibiting 5-alpha-reductase rather than blocking alpha-1 receptors.

Uniqueness of Terazoline

This compound is unique in its specific action on alpha-1 adrenergic receptors, providing effective treatment for both hypertension and benign prostatic hyperplasia. Its ability to relax smooth muscle without significantly affecting other adrenergic receptors makes it a valuable therapeutic agent .

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

1,5-dipyrrolidin-1-yl-2,3-dihydropyrrole

InChI

InChI=1S/C12H21N3/c1-2-8-13(7-1)12-6-5-11-15(12)14-9-3-4-10-14/h6H,1-5,7-11H2

InChI Key

OMCPANGXRFAESP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CCCN2N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.